![molecular formula C14H18N6O2S B2718146 1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 2034505-18-3](/img/structure/B2718146.png)

1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular structure of this compound is part of the pyrazolo[1,5-a]pyrimidines family . This family has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Applications De Recherche Scientifique

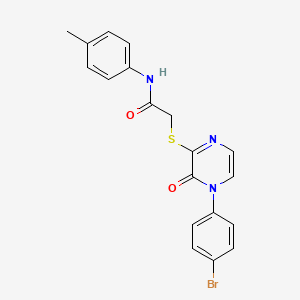

Synthesis of Heterocyclic Compounds with Antibacterial Properties

Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. One study described the reaction of specific precursors with active methylene compounds to produce derivatives with significant antibacterial activities, highlighting the potential of these compounds in medical chemistry and pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antioxidant Activities

Another area of research has been the synthesis of sulfonamide derivatives for antimicrobial and antioxidant applications. These studies have synthesized a variety of sulfonamide derivatives, testing them against bacterial and fungal strains, and assessing their free radical scavenging activity. The results indicate that certain derivatives exhibit significant antimicrobial and antioxidant activities, suggesting their utility in developing new treatments (Badgujar, More, & Meshram, 2018).

Anticancer and Radiosensitizing Potential

Compounds bearing a sulfonamide moiety have also been investigated for their anticancer activities. Specifically, some derivatives have shown promising cytotoxic activities against cancer cell lines, such as the human breast cancer cell line MCF7. The presence of the sulfonamide moiety is crucial, as it contributes to the inhibition of carbonic anhydrase (CA) isozymes, which are involved in various biochemical processes related to cancer progression. Furthermore, some of these compounds have been evaluated for their ability to enhance the cell-killing effect of gamma-radiation, highlighting their potential use as radiosensitizers in cancer treatment (Ghorab, Ragab, Heiba, & El-Hazek, 2011).

Inhibition of Serotonin 5-HT6 Receptor

The synthesis and structure-activity relationship (SAR) of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists have been explored. These compounds' receptor antagonistic activity depends on the nature and position of substituents. The research into these derivatives underscores the importance of sulfonamide moieties in developing potent antagonists for the 5-HT6 receptors, which have implications in treating various neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Propriétés

IUPAC Name |

3,5-dimethyl-1-propan-2-yl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-9(2)20-11(4)14(10(3)17-20)23(21,22)18-12-7-15-13-5-6-16-19(13)8-12/h5-9,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXCGMIGIXVRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2718080.png)

![2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2718086.png)